molecular formula C17H14FN3O4 B11477406 (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B11477406
M. Wt: 343.31 g/mol
InChI Key: LXAYUIUSDFQJNB-UHFFFAOYSA-N
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Description

(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both dimethoxyphenyl and fluorophenyl groups, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate hydrazine derivatives with oxazole precursors. The reaction conditions often include:

    Solvents: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).

    Catalysts: Acid or base catalysts to facilitate the condensation reaction.

    Temperature: Reactions are usually carried out at elevated temperatures (50-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: To enhance reaction efficiency and scalability.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the hydrazone group to amine using reducing agents such as sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation products: Oxidized derivatives of the oxazole ring.

    Reduction products: Amines and other reduced forms.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Used as a precursor for the synthesis of new oxazole-based compounds with potential biological activities.

Biology

    Biological assays: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

    Pharmacological studies: Evaluated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

    Material science:

Mechanism of Action

The mechanism of action of (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one would depend on its specific biological target. Generally, it may interact with:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to specific receptors to exert its effects.

    Pathways: Affecting cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-chlorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.

    (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-bromophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (4Z)-2-(3,4-dimethoxyphenyl)-4-[2-(4-fluorophenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one may confer unique properties, such as:

    Increased lipophilicity: Enhancing its ability to cross cell membranes.

    Enhanced binding affinity: Potentially improving its interaction with biological targets.

Properties

Molecular Formula

C17H14FN3O4

Molecular Weight

343.31 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)diazenyl]-1,3-oxazol-5-ol

InChI

InChI=1S/C17H14FN3O4/c1-23-13-8-3-10(9-14(13)24-2)16-19-15(17(22)25-16)21-20-12-6-4-11(18)5-7-12/h3-9,22H,1-2H3

InChI Key

LXAYUIUSDFQJNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)O)N=NC3=CC=C(C=C3)F)OC

Origin of Product

United States

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